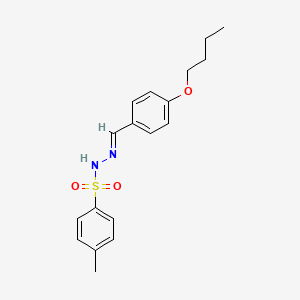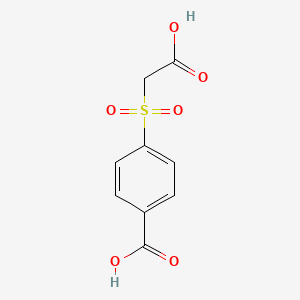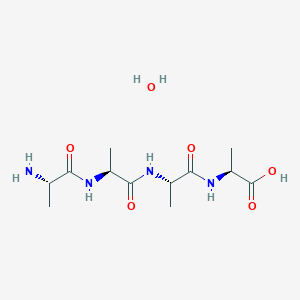![molecular formula C22H17N5O3 B11990414 3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Naftil)-N'-[(E)-1-(3-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico que pertenece a la clase de los derivados de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-Naftil)-N'-[(E)-1-(3-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida normalmente implica la condensación de 3-(1-naftil)-1H-pirazol-5-carbohidrazida con un aldehído o cetona adecuado. La reacción generalmente se lleva a cabo en presencia de un catalizador bajo condiciones de reflujo. Los disolventes comunes utilizados incluyen etanol o metanol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, los derivados de pirazol se investigan a menudo por su potencial como inhibidores de enzimas, agentes antimicrobianos y compuestos anticancerígenos. Las actividades biológicas específicas de 3-(1-Naftil)-N'-[(E)-1-(3-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida dependerían de su interacción con los objetivos biológicos.
Medicina
En la química medicinal, este compuesto podría explorarse por sus potenciales aplicaciones terapéuticas. Los derivados de pirazol han mostrado promesa en el tratamiento de diversas enfermedades, incluido el cáncer, la inflamación y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Naftil)-N'-[(E)-1-(3-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. Las vías y los objetivos exactos dependerían del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(1-Naftil)-1H-pirazol-5-carbohidrazida
- 3-(1-Naftil)-N'-[(E)-1-(4-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida
- 3-(1-Naftil)-N'-[(E)-1-(2-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida
Unicidad
La singularidad de 3-(1-Naftil)-N'-[(E)-1-(3-nitrofenil)etilidén]-1H-pirazol-5-carbohidrazida radica en su disposición estructural específica, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos. Esto podría incluir diferencias en la reactividad, la estabilidad y la actividad biológica.
Propiedades
Fórmula molecular |
C22H17N5O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+ |
Clave InChI |
JYFMMDFGJYMTBK-OEAKJJBVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)

![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)

